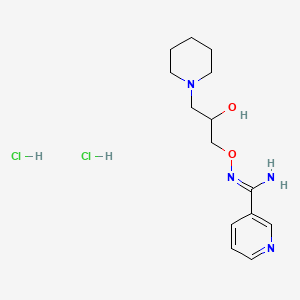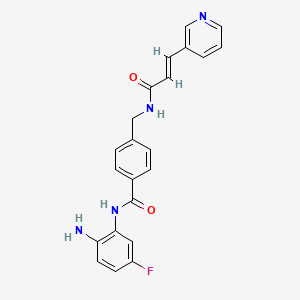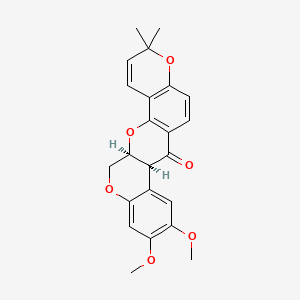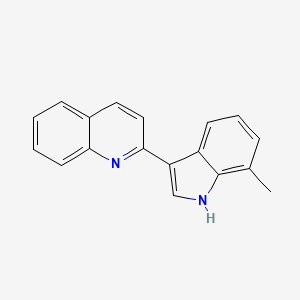
VPC-13566
Overview
Description
VPC-13566 is a small molecule that specifically targets the Binding Function 3 (BF3) pocket of the androgen receptor. This compound has shown significant potential in inhibiting androgen receptor transcriptional activity and has been studied extensively for its applications in treating castration-resistant prostate cancer .
Future Directions
Mechanism of Action
Target of Action
VPC-13566, also known as 2-(7-methyl-1H-indol-3-yl)quinoline, is a small molecule that specifically targets the Binding Function 3 (BF3) site of the androgen receptor (AR) . The AR is a pivotal drug target for the treatment of prostate cancer, including its lethal castration-resistant (CRPC) form .
Mode of Action
this compound potently inhibits AR transcriptional activity by displacing the BAG1L peptide from the BF3 pocket . This displacement inhibits the growth of various prostate cancer cell lines, including enzalutamide-resistant cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen receptor signaling pathway. By inhibiting the AR transcriptional activity, this compound disrupts the normal function of the AR signaling pathway, which is crucial for the growth and progression of prostate cancer .
Pharmacokinetics
The pharmacokinetic analysis of this compound demonstrated moderate metabolic stability of the compound, with one primary and two medium-level glucuronides established as dominant biotransformation products . .
Result of Action
The inhibition of AR transcriptional activity by this compound results in the suppression of the growth of various prostate cancer cell lines, including those resistant to other treatments . It also reduces the growth of AR-dependent prostate cancer xenograft tumors in mice .
Biochemical Analysis
Biochemical Properties
VPC-13566 plays a significant role in biochemical reactions, particularly in the context of androgen receptor inhibition . It interacts with various enzymes, proteins, and other biomolecules, including the androgen receptor, and these interactions are crucial for its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by inhibiting the androgen receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the BF3 surface of the androgen receptor . This binding interaction leads to the inhibition of the androgen receptor, thereby affecting gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the androgen receptor . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
The synthesis of VPC-13566 involves the preparation of a quinoline scaffold, which is a critical component of the molecule. The synthetic route typically includes the following steps:
Formation of the quinoline core: This is achieved through a series of cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.
Functionalization of the quinoline core: The quinoline core is then functionalized with various substituents to enhance its binding affinity and specificity for the BF3 pocket of the androgen receptor.
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
VPC-13566 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline core, potentially altering its binding properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the quinoline scaffold with modified functional groups.
Scientific Research Applications
VPC-13566 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
VPC-13566 is unique in its specificity for the BF3 pocket of the androgen receptor. Similar compounds include:
Enzalutamide: A non-steroidal anti-androgen that targets the androgen binding site of the receptor.
Abiraterone: An androgen synthesis inhibitor that targets cytochrome P450 17A1.
Bicalutamide: Another non-steroidal anti-androgen that competes with endogenous androgens for binding to the androgen receptor.
This compound’s ability to target the BF3 pocket provides a novel mechanism of action, making it a valuable addition to the arsenal of androgen receptor inhibitors.
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes VPC-13566 a promising compound for treating prostate cancer, particularly in the context of resistance to current therapies?
A1: this compound targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR) [, , ]. This is a novel mechanism of action compared to existing anti-androgens like enzalutamide, which primarily target the hormone binding pocket. Tumors often develop resistance to these existing therapies due to mutations in the AR hormone binding site. By targeting the BF3 pocket, this compound offers a potential solution to overcome this resistance [, ].
Q2: How does this compound exert its anti-cancer effects at the molecular level?
A2: this compound binds to the BF3 pocket of the AR, disrupting critical protein-protein interactions essential for AR activity []. Specifically, it has been shown to displace the BAG1L peptide, a co-regulator protein that normally interacts with the BF3 pocket []. This disruption ultimately inhibits AR transcriptional activity, reducing the expression of AR target genes like PSA and TMPRSS2, and thereby inhibiting the growth of prostate cancer cells [, ]. Additionally, this compound has been demonstrated to block the translocation of AR into the nucleus, further hindering its activity [].
Q3: What evidence supports the efficacy of this compound in preclinical models of prostate cancer?
A3: this compound has demonstrated significant anti-proliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines []. It effectively reduces prostate-specific antigen (PSA) levels in these cell lines and inhibits the growth of AR-dependent prostate cancer xenograft tumors in mice [, ]. These findings suggest that this compound could be a viable treatment option for patients with advanced prostate cancer, including those who have developed resistance to current therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


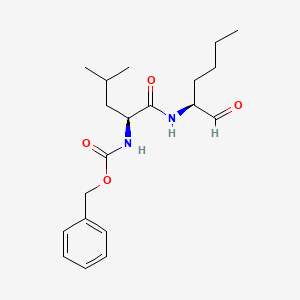
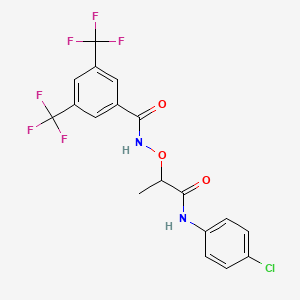



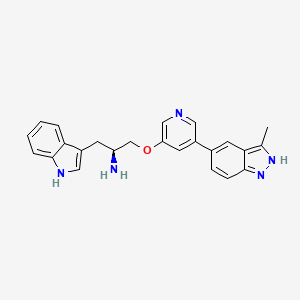
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)


![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)
